(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17496231
InChI: InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H13BrN2
Molecular Weight: 229.12 g/mol

(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17496231

Molecular Formula: C9H13BrN2

Molecular Weight: 229.12 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine -

Specification

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
IUPAC Name (1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C9H13BrN2/c1-6-2-7(9(12)5-11)4-8(10)3-6/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1
Standard InChI Key QBNKUUMEGVRPFZ-SECBINFHSA-N
Isomeric SMILES CC1=CC(=CC(=C1)Br)[C@@H](CN)N
Canonical SMILES CC1=CC(=CC(=C1)Br)C(CN)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 3-bromo-5-methylphenyl group attached to an ethane-1,2-diamine chain. The bromine atom at the meta position and methyl group at the para position on the aromatic ring create steric and electronic effects that influence reactivity . The (1S) stereocenter introduces chirality, critical for enantioselective interactions in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₃BrN₂
Molecular Weight229.12 g/mol
IUPAC Name(1S)-1-(3-bromo-5-methylphenyl)ethane-1,2-diamine
SMILES NotationCC1=CC(=CC(=C1)Br)C@@HN
Chiral Centers1

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically begins with bromination of 5-methylacetophenone, followed by reductive amination to introduce the diamine moiety. Asymmetric catalysis ensures enantiomeric purity . Key steps include:

  • Bromination: Electrophilic substitution of 5-methylacetophenone using Br₂/FeBr₃ yields 3-bromo-5-methylacetophenone .

  • Reductive Amination: Reaction with ammonia and hydrogen over a Raney nickel catalyst produces the racemic diamine, resolved via chiral chromatography.

Table 2: Common Reagents and Conditions

StepReagents/ConditionsYield
BrominationBr₂, FeBr₃, 0°C78%
Reductive AminationNH₃, H₂, Raney Ni, 60°C65%

Applications and Industrial Relevance

Pharmaceutical Development

As a chiral building block, the compound is used in synthesizing antipsychotic candidates. Its rigid aromatic core and amine groups serve as anchors for receptor binding.

Materials Science

The bromine atom enables Suzuki-Miyaura cross-coupling reactions, facilitating incorporation into conjugated polymers for organic electronics .

Comparative Analysis with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey Differences
(1R)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamineC₉H₁₃BrN₂Opposite stereochemistry
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamineC₉H₁₃BrN₂Methyl at para position

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